molecular formula C21H22N4S B4988474 N-(2,3-dimethyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarbothioamide

N-(2,3-dimethyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarbothioamide

Katalognummer B4988474
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: VQGDTCCJJISLQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarbothioamide, commonly known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. DMQX belongs to the class of compounds known as quinoxalines, which are known to have a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Wissenschaftliche Forschungsanwendungen

DMQX has been extensively studied for its effects on the central nervous system, particularly its ability to block the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a key role in learning, memory, and synaptic plasticity. DMQX has been shown to be a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission.

Wirkmechanismus

DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing glutamate from binding. This results in a decrease in the activity of excitatory neurons and a reduction in synaptic plasticity. DMQX has also been shown to block the activity of kainate receptors, another subtype of glutamate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects, including a reduction in the release of dopamine and acetylcholine in the striatum, a decrease in the activity of the prefrontal cortex, and an increase in the activity of the hippocampus. DMQX has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

DMQX has several advantages for lab experiments, including its potency and selectivity for AMPA and kainate receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DMQX does have some limitations, including its short half-life and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on DMQX, including its potential use as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. DMQX may also have applications in the study of synaptic plasticity and learning and memory. Further research is needed to understand the long-term effects of DMQX on the central nervous system and to develop more selective and potent AMPA receptor antagonists.

Synthesemethoden

DMQX can be synthesized by condensing 2,3-dimethoxyquinoxaline-6-thiol with 3-phenyl-1-pyrrolidinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.

Eigenschaften

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4S/c1-14-15(2)23-20-12-18(8-9-19(20)22-14)24-21(26)25-11-10-17(13-25)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGDTCCJJISLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCC(C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.